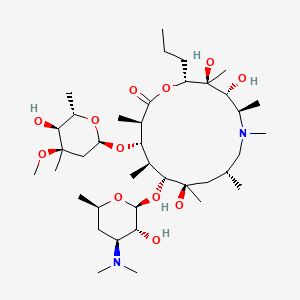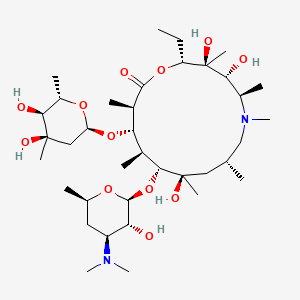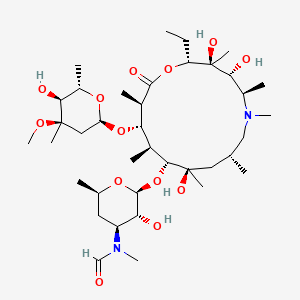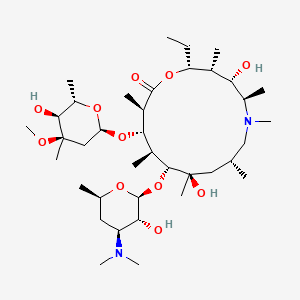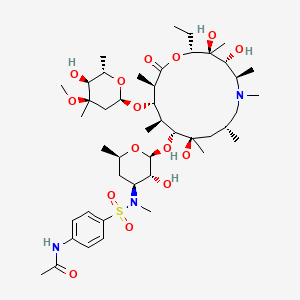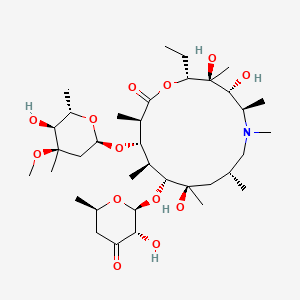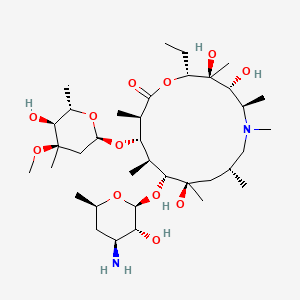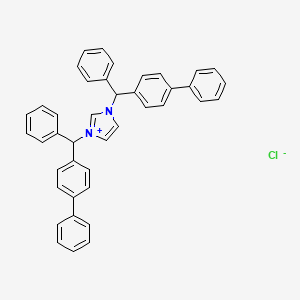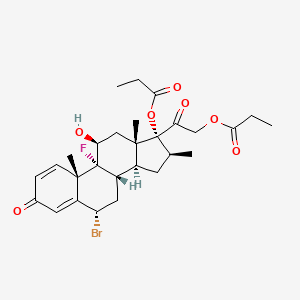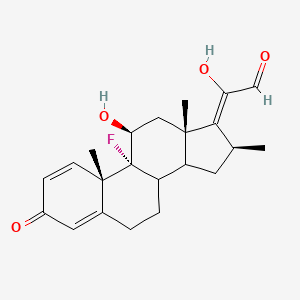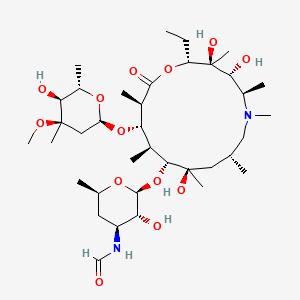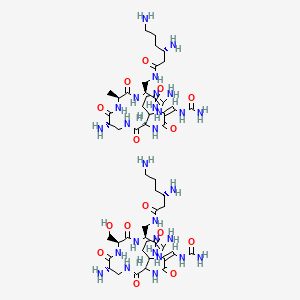
Cefotaxime Impurity D Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefotaxime Sodium is a semisynthetic, broad-spectrum cephalosporin antibiotic for parenteral administration . It is used to treat a wide variety of bacterial infections . The impurities in Cefotaxime Sodium are often polymerized impurities, including dimers, trimers, tetramers, and so on .
Synthesis Analysis
The chemical structure of the cefotaxime dimer and cefotaxime trimer impurities were prepared and validated . A polymer stock solution of cefotaxime sodium was obtained using a concentrated solution degradation method . The cefotaxime dimer and trimer impurities were separated and purified by preparative reversed-high-performance liquid chromatograph (RP-HPLC), and the pure cefotaxime dimer and trimer were obtained by a freeze-drying method .Molecular Structure Analysis
The two impurities were characterized by infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, mass spectroscopy, and nuclear magnetic resonance (NMR, including one-dimensional and two-dimensional NMR) . The groups corresponding to the characteristic absorption peaks in the UV and IR spectra were analyzed, and the 1 H and 13 C NMR signals were assigned .Chemical Reactions Analysis
Polymer impurities, mainly including dimers, trimers, tetramer, and so on, are generated through covalent polymerization between β-lactam antibiotic drug molecules . β-lactam antibiotic molecules typically contain free polar groups such as amino and carboxyl groups, as well as structurally unstable quaternary lactam rings and easy-to-fall-off three-digit side chain groups .Physical And Chemical Properties Analysis
The polymerized impurities in cefotaxime sodium and cefepime were co-eluted with other small molecular weight impurities with high polarity in HPSEC, leading to a poor specificity .Applications De Recherche Scientifique
1. Quality Assessment and Stability Analysis
- Color Stability and Impurity Profile Relationship : The color grade of cefotaxime sodium, which changes due to semisynthesis and storage processes, is crucial for evaluating its quality. This color change is linked to its degradation under conditions like moisture, heat, ultraviolet light, acids, alkalis, and oxidants. The color grade stability and the extent of degradation, analyzed using various methods, show a correlation between the color grade stability of cefotaxime sodium and its impurity profile. Such insights are vital for optimizing drug packaging, storage, and transportation conditions (Sun, Cui, Liu, & Zhang, 2017).
2. Identification and Characterization of Impurities
- Isolation and Characterization of Allergy-Inducing Impurities : A study focused on preparing and validating the chemical structures of cefotaxime dimer and trimer impurities. These impurities were isolated, purified, and characterized using various spectroscopic techniques. This study is significant for understanding the structures and quality control of polymer impurities in cephalosporin drugs, which aids in studying allergic reactions caused by these impurities (Fu, Li, Feng, & Yin, 2022).
3. Chromatographic Analysis for Quality Control
- Chromatographic Techniques for Impurity Analysis : Capillary electrophoresis and high-performance liquid chromatography (HPLC) have been employed to analyze cefotaxime and its major related impurities. These techniques provide accurate results for impurity content, aiding in quality control of the drug (Castañeda Peñalvo, Julien, & Fabre, 1996).
4. Drug Release Kinetics and Antibacterial Activity
- Cefotaxime Sodium Loaded Layered Double Hydroxide-Fenugreek Nanohybrid : Research on cefotaxime sodium loaded on Mg–Al layered double hydroxide and combined with a fenugreek polymer revealed that this nanohybrid showed controlled and sustained drug release. It also displayed significant antibacterial activity against drug-resistant bacteria, demonstrating its potential in advanced pharmaceutical applications (Komarala, Doshi, Thiyagarajan, Aslam, & Bahadur, 2018).
5. Corrosion Inhibition in Industrial Applications
- Use as a Corrosion Inhibitor : Cefotaxime sodium has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid solution. It exhibited significant inhibition efficiency, suggesting its potential use in industrial applications for protecting metal surfaces against corrosion (Shukla & Quraishi, 2009).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
65715-12-0 |
|---|---|
Nom du produit |
Cefotaxime Impurity D Sodium Salt |
Formule moléculaire |
C16H16N5O7S2. Na |
Poids moléculaire |
454.46 22.99 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, monosodium salt, [6R-[6α,7β(E)]]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
